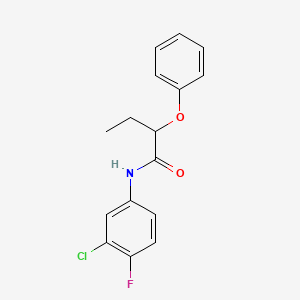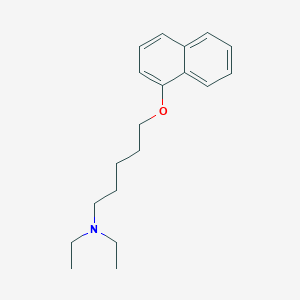![molecular formula C25H28N2O2 B4955875 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol](/img/structure/B4955875.png)
1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA in the brain, which is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal excitability. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic benefits.
Mécanisme D'action
As mentioned earlier, 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol works by inhibiting GABA-AT, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, this compound increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission. This, in turn, leads to reduced neuronal excitability and potential therapeutic benefits in various neurological and psychiatric disorders.
Biochemical and physiological effects:
This compound has been shown to have several biochemical and physiological effects in the brain. In preclinical studies, this compound has been shown to increase GABA levels in the brain and enhance GABAergic neurotransmission. Additionally, this compound has been shown to reduce glutamate levels in the brain, which is an excitatory neurotransmitter that can contribute to neuronal hyperexcitability. These effects suggest that this compound has potential therapeutic benefits in the treatment of various neurological and psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol in lab experiments is its potent and selective inhibition of GABA-AT. This allows for precise modulation of GABAergic neurotransmission and potential therapeutic benefits in various neurological and psychiatric disorders. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in some experimental settings.
Orientations Futures
There are several future directions for the study of 1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol. One potential direction is the development of more potent and selective GABA-AT inhibitors with longer half-lives and improved pharmacokinetic properties. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in various neurological and psychiatric disorders. Finally, the potential synergistic effects of this compound with other drugs or therapies should be explored to maximize its therapeutic benefits.
Méthodes De Synthèse
1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol can be synthesized using a multi-step process involving several chemical reactions. The initial step involves the synthesis of 4-(4-aminophenyl)but-3-yn-2-one, which is then reacted with 4-bromobenzoyl chloride to form 4-(4-bromobenzoyl)-1-(4-aminophenyl)but-3-yn-2-one. This compound is then reacted with piperazine and subsequently with phenyl isocyanate to form 1-(4-phenylpiperazin-1-yl)-4-(4-[(4-phenylpiperazin-1-yl)carbonyl]phenyl)but-3-yn-2-one. Finally, this compound is reduced using sodium borohydride to form this compound.
Applications De Recherche Scientifique
1-({4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}ethynyl)cyclohexanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, anxiety, depression, and addiction. In preclinical studies, this compound has been shown to increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. Additionally, this compound has been shown to reduce anxiety-like behavior and improve cognitive function in animal models of anxiety and depression. These findings suggest that this compound may have broad therapeutic potential in the treatment of these disorders.
Propriétés
IUPAC Name |
[4-[2-(1-hydroxycyclohexyl)ethynyl]phenyl]-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c28-24(27-19-17-26(18-20-27)23-7-3-1-4-8-23)22-11-9-21(10-12-22)13-16-25(29)14-5-2-6-15-25/h1,3-4,7-12,29H,2,5-6,14-15,17-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZHYSYAGZQUNT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[5-(2'-fluoro-2-biphenylyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4955797.png)

![1-[(4-hydroxy-9,10-dioxo-9,10-dihydro-1-anthracenyl)amino]-1-oxo-2-propanesulfonic acid - (4-methoxyphenyl)amine (1:1) hydrate](/img/structure/B4955804.png)
![N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}phenyl)acetamide](/img/structure/B4955825.png)
![N-({2-[4-(2-methylphenyl)-1-piperazinyl]-3-pyridinyl}methyl)-2-pyrimidinamine](/img/structure/B4955831.png)
![4-chloro-N-[4-hydroxy-3-(2-hydroxy-1-naphthyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B4955843.png)
![3-({[3-(4-bromophenyl)-1-(2-cyanoethyl)-1H-pyrazol-4-yl]carbonyl}amino)benzoic acid](/img/structure/B4955857.png)

![5-[3-chloro-5-methoxy-4-(2-propyn-1-yloxy)benzylidene]-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4955863.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4955882.png)
![2-amino-4-(2-methylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4955889.png)
![N-[(methylamino)carbonyl]hexopyranosylamine](/img/structure/B4955901.png)
![1-[3-(phenylthio)propanoyl]indoline](/img/structure/B4955909.png)
